Phosmidosine

Catalog No.
S1530525
CAS No.
134966-01-1
M.F
C16H24N7O8P
M. Wt
473.38 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosmidosine

CAS Number

134966-01-1

Product Name

Phosmidosine

IUPAC Name

(2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide

Molecular Formula

C16H24N7O8P

Molecular Weight

473.38 g/mol

InChI

InChI=1S/C16H24N7O8P/c1-29-32(28,22-14(26)7-3-2-4-18-7)30-5-8-10(24)11(25)15(31-8)23-13-9(21-16(23)27)12(17)19-6-20-13/h6-8,10-11,15,18,24-25H,2-5H2,1H3,(H,21,27)(H2,17,19,20)(H,22,26,28)/t7-,8+,10+,11+,15+,32?/m0/s1

InChI Key

HBJDRXMCLFRSGN-CRDJCKMPSA-N

SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Synonyms

phosmidosine

Canonical SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Isomeric SMILES

COP(=O)(NC(=O)[C@@H]1CCCN1)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Description

The exact mass of the compound Phosmidosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Purine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosmidosine is a nucleotide antibiotic characterized by its unique structure, which features an N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline. This compound is notable for its potential therapeutic applications, particularly in oncology, due to its significant antitumor properties. Phosmidosine has been investigated for its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, making it a candidate for further research in cancer treatment.

, including:

  • Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups in its structure.
  • Hydrolysis: Phosmidosine is susceptible to hydrolysis, particularly under basic conditions, which can lead to the breakdown of the phosphoramidate linkage.
  • Methyl Transfer Activity: The compound exhibits inherent methyl transfer activity, contributing to its instability during synthesis and storage.

The major products formed from reactions involving phosmidosine include various analogues with modified alkyl groups on the phosphoramidate linkage, which have been studied for their stability and biological activities .

Phosmidosine exhibits potent biological activities, primarily:

  • Antitumor Activity: It has been shown to inhibit cell growth at the G1 phase of the cell cycle by interfering with the phosphorylation of retinoblastoma protein by cyclin-dependent kinases. This mechanism prevents the activation of cyclin D1, leading to reduced cell proliferation .
  • Antifungal Properties: The compound also demonstrates antifungal activity, making it a potential candidate for developing antifungal therapies.

In vitro studies have indicated that phosmidosine and its derivatives possess significant cytotoxic effects against various tumor cell lines, with some derivatives showing up to ten times higher activity than phosmidosine B itself .

The synthesis of phosmidosine involves several key steps:

  • Starting Materials: The synthesis typically begins with N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivatives and N-protected prolinamide.
  • Reaction Conditions: The reaction is conducted in the presence of activating agents such as 5-(3,5-dinitrophenyl)-1H-tetrazole to facilitate the formation of the phosphoramidate bond.
  • Deprotection Steps: Following the coupling reaction, protecting groups are removed to yield phosmidosine and its diastereomers .

Stability issues under basic conditions have led researchers to explore modified analogues that replace methyl groups with longer alkyl chains, enhancing their stability while retaining biological activity .

Phosmidosine has several potential applications:

  • Cancer Treatment: Due to its antitumor properties, phosmidosine is being investigated as a novel anticancer agent that could lead to new therapeutic strategies against various cancers.
  • Antifungal Development: Its antifungal activity suggests potential use in developing new antifungal medications.
  • Biotechnological Research: The unique phosphoramidate linkage makes it a valuable subject for studying nucleotidic antibiotics and their mechanisms of action .

Studies on phosmidosine have focused on its interactions with cellular proteins and pathways involved in cancer progression:

  • Cyclin D1 Inhibition: Phosmidosine inhibits hyperphosphorylation of retinoblastoma protein by cyclin-dependent kinases, leading to reduced expression of cyclin D1 and subsequent cell cycle arrest .
  • Structure-Activity Relationship: Research has explored how modifications to the phosmidosine structure affect its biological activity, providing insights into optimizing its therapeutic potential .

Phosmidosine's unique structure and biological activities set it apart from other compounds. Here are some similar compounds:

CompoundStructure TypeBiological ActivityUnique Features
Agrocin 84Nucleotidic antibioticAntifungalContains a phosphoramidate linkage
PhosphocreatineHigh-energy phosphateEnergy storageInvolved in cellular energy metabolism
PhosphoarginineEnergy-related compoundEnergy metabolismFunctions similarly to phosphocreatine

Phosmidosine stands out due to its specific mechanism of action against cancer cells and its stability issues that have prompted extensive research into analogues with improved properties . Its unique phosphoramidate linkage also distinguishes it from other nucleotidic antibiotics like Agrocin 84, highlighting its potential as a novel therapeutic agent.

XLogP3

-3.5

Dates

Modify: 2024-02-18

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